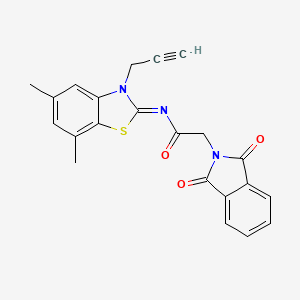![molecular formula C20H18N4O2S2 B2623875 N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 577769-93-8](/img/structure/B2623875.png)
N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide” is a chemical compound with the molecular formula C20H18N4O2S2 and a molecular weight of 410.51. It’s a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as the compound , can be achieved by adopting green chemistry principles . A specific synthesis method for a similar compound involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline core, which is a nitrogen-containing heterocyclic compound . This core is attached to a thiophene-2-sulfonamide group and a 3,5-dimethylphenyl group via an amino link.Applications De Recherche Scientifique
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities . They can inhibit the growth of cancer cells and prevent them from spreading.
Anti-Microbial Activity
These compounds have shown significant anti-microbial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.
Anti-Convulsant Activity
Quinoxaline derivatives can also exhibit anti-convulsant activity . They can help control seizures, suggesting their potential use in the treatment of epilepsy.
Anti-Tuberculosis Activity
These compounds have demonstrated anti-tuberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Anti-Malarial Activity
Quinoxaline derivatives have been synthesized and tested for anti-malarial activity . They can inhibit the growth of Plasmodium parasites, which cause malaria.
Anti-Leishmanial Activity
These compounds can exhibit anti-leishmanial activity . They can inhibit the growth of Leishmania parasites, which cause leishmaniasis.
Anti-HIV Activity
Quinoxaline derivatives can show anti-HIV activity . They can inhibit the replication of HIV, suggesting their potential use in the treatment of HIV/AIDS.
Anti-Inflammatory Activity
These compounds have demonstrated anti-inflammatory activity . They can reduce inflammation, suggesting their potential use in the treatment of inflammatory diseases.
Safety and Hazards
The safety and hazard information for this specific compound is not available in the retrieved data. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Orientations Futures
Quinoxaline derivatives, such as the compound , have many pharmaceutical and industrial purposes . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms
Mode of Action
The mode of action of quinoxaline derivatives can vary widely depending on the specific compound and its targets . Without specific information on “N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Quinoxaline derivatives can affect a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinoxaline derivatives can vary widely depending on the specific compound
Result of Action
The molecular and cellular effects of quinoxaline derivatives can vary widely depending on their specific targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of quinoxaline derivatives
Propriétés
IUPAC Name |
N-[3-(3,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-10-14(2)12-15(11-13)21-19-20(23-17-7-4-3-6-16(17)22-19)24-28(25,26)18-8-5-9-27-18/h3-12H,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSNAKKFGWVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine](/img/structure/B2623792.png)
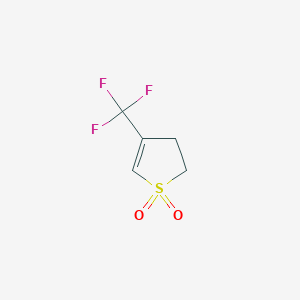
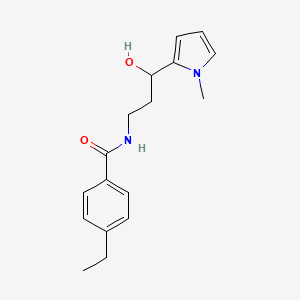
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)



![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2623803.png)
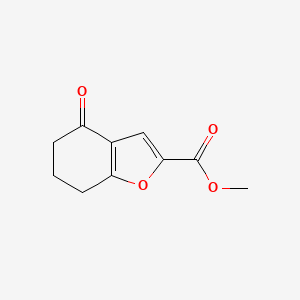
![1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2623810.png)
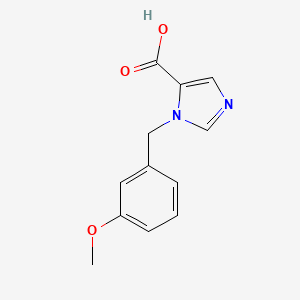
![N-(3-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623814.png)
